4-Acetoxy-3'-methylbenzophenone

Description

BenchChem offers high-quality 4-Acetoxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

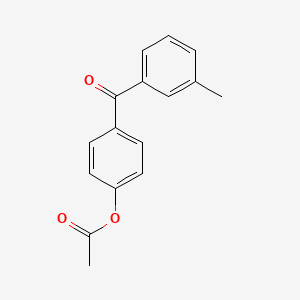

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYTULDYPVUJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641688 | |

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52981-07-4 | |

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetoxy-3'-methylbenzophenone

This guide provides a comprehensive technical overview of 4-Acetoxy-3'-methylbenzophenone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, a robust synthetic pathway with detailed protocols, predictive spectroscopic analysis for structural confirmation, and an exploration of its chemical reactivity and potential applications. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound.

Core Chemical Identity and Properties

4-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone featuring an acetoxy group at the 4-position of one phenyl ring and a methyl group at the 3'-position of the other. These substitutions modulate the electronic and steric properties of the benzophenone core, influencing its reactivity and potential biological activity.

Structure:

Key Physicochemical Data:

| Property | Value | Source/Method |

| CAS Number | 52981-07-4 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Based on analogous compounds[2] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | Chemical Principles |

| Melting Point | Not experimentally determined in searched literature. Predicted to be in the range of 80-120 °C. | Based on similar structures |

| Boiling Point | Not experimentally determined in searched literature. |

Synthesis Pathway and Experimental Protocols

The synthesis of 4-Acetoxy-3'-methylbenzophenone is most logically achieved through a multi-step process. The causality behind this pathway is the reliable and high-yielding nature of the selected reactions for constructing the diaryl ketone core and subsequent functional group manipulations. The chosen route involves an initial Friedel-Crafts acylation to form a methoxy-protected intermediate, followed by demethylation to reveal the phenol, and a final acetylation to yield the target compound.

Logical Synthesis Workflow

Below is a diagram illustrating the strategic three-step synthesis from commercially available starting materials.

Caption: A validated three-step workflow for the synthesis of 4-Acetoxy-3'-methylbenzophenone.

Protocol 1: Synthesis of 4-Methoxy-3'-methylbenzophenone (Friedel-Crafts Acylation)

This foundational step constructs the diaryl ketone skeleton. Anisole is chosen over phenol as the substrate because the methoxy group is a strong ortho-, para-director and is less prone to side reactions and coordination with the Lewis acid catalyst than a free hydroxyl group. Dichloromethane (DCM) is an excellent, inert solvent for this reaction.

Materials:

-

m-Toluoyl chloride

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM.

-

Add the solution from step 2 dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-Methoxy-3'-methylbenzophenone by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of 4-Hydroxy-3'-methylbenzophenone (Demethylation)

The conversion of the methoxy ether to a phenol is critical for the final acetylation step. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers under mild conditions. An alternative, though sometimes requiring harsher conditions, is using a strong Lewis acid like aluminum chloride.[4][5]

Materials:

-

4-Methoxy-3'-methylbenzophenone

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Water

Procedure:

-

Dissolve 4-Methoxy-3'-methylbenzophenone (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add BBr₃ solution (1.2 equivalents) dropwise via syringe. A color change is typically observed.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Cool the mixture to 0 °C and quench by the slow, careful addition of methanol, followed by water.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude phenolic product.

-

Purify by column chromatography or recrystallization to obtain pure 4-Hydroxy-3'-methylbenzophenone.

Protocol 3: Synthesis of 4-Acetoxy-3'-methylbenzophenone (Acetylation)

This final step involves the esterification of the phenol. Acetic anhydride is an efficient and common acetylating agent, and a mild base like pyridine or triethylamine is used to catalyze the reaction and scavenge the acetic acid byproduct.

Materials:

-

4-Hydroxy-3'-methylbenzophenone

-

Acetic anhydride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4-Hydroxy-3'-methylbenzophenone (1.0 equivalent) in DCM or THF.

-

Add pyridine or Et₃N (1.5 equivalents).

-

Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 2-4 hours at room temperature. Monitor completion by TLC (the product will be less polar than the starting phenol).

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product, 4-Acetoxy-3'-methylbenzophenone.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 | Protons ortho to the ketone are deshielded. |

| ~ 7.65 | m | 2H | H-2', H-6' | Aromatic protons on the tolyl ring. |

| ~ 7.40 | t (J ≈ 7.6 Hz) | 1H | H-4' | Aromatic proton on the tolyl ring. |

| ~ 7.25 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 | Protons ortho to the electron-donating acetoxy group are shielded relative to H-2,6. |

| ~ 2.45 | s | 3H | Ar-CH ₃ | Standard chemical shift for a methyl group on an aromatic ring. |

| ~ 2.35 | s | 3H | OAc-CH ₃ | Standard chemical shift for an acetate methyl group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.5 | C =O (Ketone) | Typical range for a diaryl ketone carbonyl carbon. |

| ~ 169.0 | C =O (Ester) | Typical range for an ester carbonyl carbon. |

| ~ 154.5 | C -4 (C-OAc) | Aromatic carbon attached to the electron-withdrawing acetoxy group is shifted downfield. |

| ~ 138.0 | C -3' (C-CH₃) | Aromatic carbon attached to the methyl group. |

| ~ 137.5 | C -1' (ipso) | Quaternary carbon of the tolyl ring attached to the ketone. |

| ~ 132.5 | C -4' | Aromatic CH on the tolyl ring. |

| ~ 131.5 | C -2, C -6 | Aromatic CH carbons ortho to the ketone. |

| ~ 130.0 | C -2' | Aromatic CH on the tolyl ring. |

| ~ 128.5 | C -6' | Aromatic CH on the tolyl ring. |

| ~ 122.0 | C -3, C -5 | Aromatic CH carbons ortho to the acetoxy group. |

| ~ 21.5 | Ar-C H₃ | Standard chemical shift for a tolyl methyl carbon. |

| ~ 21.0 | OAc-C H₃ | Standard chemical shift for an acetate methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |

| ~ 1765 | Strong | C=O stretch (Ester) |

| ~ 1660 | Strong | C=O stretch (Ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~ 1200 | Strong | C-O stretch (Ester) |

Rationale: The two distinct carbonyl groups are the most prominent features. The ester C=O will appear at a higher frequency than the ketone C=O, which is conjugated with two aromatic rings.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 254 | [M]⁺, Molecular Ion |

| 212 | [M - C₂H₂O]⁺, Loss of ketene from the acetate group. This is a characteristic fragmentation. |

| 197 | [M - C₂H₂O - CH₃]⁺, Subsequent loss of a methyl radical. |

| 119 | [C₈H₇O]⁺, m-toluoyl cation fragment |

| 91 | [C₇H₇]⁺, Tropylium ion from the tolyl fragment |

Chemical Reactivity and Potential Applications

The chemical behavior of 4-Acetoxy-3'-methylbenzophenone is dictated by its three primary functional components: the diaryl ketone, the phenyl acetate ester, and the two aromatic rings.

-

Ketone Reactivity : The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride.

-

Ester Hydrolysis : The acetoxy group is susceptible to hydrolysis under either acidic or basic conditions, which would regenerate the corresponding 4-hydroxy-3'-methylbenzophenone. This allows the acetoxy group to serve as a protecting group for the phenol.

-

Photochemical Reactivity : Benzophenone and its derivatives are renowned for their use as photosensitizers and photoinitiators.[9][10] Upon absorption of UV light, the benzophenone core can be excited to a triplet state, which can then initiate photochemical reactions, such as hydrogen abstraction or energy transfer. The substituents on the rings will influence the energy levels and photophysical properties.

-

Aromatic Ring Reactivity : The aromatic rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.

Potential Applications:

-

Medicinal Chemistry : The benzophenone scaffold is a "ubiquitous structure" found in numerous biologically active compounds and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] Substituted benzophenones are valuable intermediates for synthesizing more complex pharmaceutical agents. The specific substitution pattern of 4-Acetoxy-3'-methylbenzophenone makes it a candidate for screening in various biological assays.

-

Photoinitiators : As a benzophenone derivative, it has potential applications in UV-curable coatings, inks, and adhesives, where it can initiate polymerization upon exposure to UV light.[9]

-

Organic Synthesis : It can serve as a building block for more complex molecules, where the acetoxy and methyl groups can be further functionalized or used to direct subsequent reactions.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 4-Acetoxy-3'-methylbenzophenone. Therefore, safety precautions should be based on structurally related compounds, such as 4-Methylbenzophenone.[2]

-

General Hazards : May be harmful if swallowed and may cause eye irritation.[2]

-

Handling :

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a robust framework for the synthesis and characterization of 4-Acetoxy-3'-methylbenzophenone. By integrating established chemical principles with predictive analysis, researchers can confidently approach the use of this compound in their scientific endeavors.

References

-

The Center for Forensic Science Research & Education. (2019). 4-Acetoxy-MALT. Available at: [Link]

-

PubChem. 4-Methylbenzophenone. Available at: [Link]

- Google Patents. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.

- Google Patents. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

Patsnap. Preparation of 4-hydroxy benzophenone. Available at: [Link]

-

NIST. 4-Acetoxy-3-methoxyacetophenone. In NIST Chemistry WebBook. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1236-1257. Available at: [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20857-20868. Available at: [Link]

-

Shokat, K. M., & Schultz, P. G. (1991). Controlling chemical reactivity with antibodies. Methods in Enzymology, 202, 327-351. Available at: [Link]

- Google Patents. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

Scaiano, J. C., & Abuin, E. B. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 104(21), 5673-5678. Available at: [Link]

-

ResearchGate. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. Available at: [Link]

-

ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Kim, D., et al. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Heliyon, 10(3), e25083. Available at: [Link]

-

Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23984-24016. Available at: [Link]

-

ChemRxiv. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. Available at: [Link]

-

Narender, T., et al. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 45(9), 788-792. Available at: [Link]

-

ScholarWorks@BGSU. The Photochemistry of Benzophenone. Available at: [Link]

-

ResearchGate. Structures of synthetic and natural benzophenones with anticancer activity. Available at: [Link]

-

Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

-

SciSpace. Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Available at: [Link]

-

Chem-Station. O-Demethylation. Available at: [Link]

-

Al-Salahi, R. A., Marzouk, M. M., & El-Hashash, M. A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 18(5), 491-509. Available at: [Link]

-

Patsnap. Preparation method of p-hydroxyacetophenone. Available at: [Link]

- Google Patents. CA1298316C - Process for producing 4-hydroxyacetophenone.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Methylbenzophenone(134-84-9) 13C NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

synthesis of 4-Acetoxy-3'-methylbenzophenone

An In-Depth Technical Guide to the Synthesis of 4-Acetoxy-3'-methylbenzophenone

Introduction

Substituted benzophenones are a cornerstone class of compounds, pivotal in both materials science and medicinal chemistry. Their unique photochemical properties make them indispensable as photoinitiators and UV absorbers in various industrial applications, including inks, coatings, and adhesives.[1] The core benzophenone structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its physical and electronic properties.

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific derivative, 4-Acetoxy-3'-methylbenzophenone. As a Senior Application Scientist, the objective is not merely to present a recipe, but to deliver a robust, field-proven methodology grounded in fundamental chemical principles. We will dissect a logical and efficient two-step synthetic pathway, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the process. This document is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this and related compounds.

Overall Synthetic Strategy

The is most effectively achieved through a two-part strategy. This approach prioritizes high yields and product purity by utilizing a protecting group for the reactive phenolic hydroxyl.

-

Part 1: Formation of the Benzophenone Core. This involves the synthesis of a key intermediate, 4-hydroxy-3'-methylbenzophenone. The most reliable method is a Friedel-Crafts acylation reaction to first produce 4-methoxy-3'-methylbenzophenone, followed by a demethylation step to reveal the free hydroxyl group.

-

Part 2: Acetylation of the Phenolic Group. The hydroxyl group of the intermediate is then acetylated to yield the final target molecule, 4-Acetoxy-3'-methylbenzophenone.

The entire workflow is visualized in the diagram below.

Caption: Synthetic workflow for 4-Acetoxy-3'-methylbenzophenone.

Part 1: Synthesis of 4-hydroxy-3'-methylbenzophenone

Principle and Rationale

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to an aromatic ring.[2] This electrophilic aromatic substitution reaction involves the use of an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce a ketone functional group.[3]

Direct acylation of phenol is often complicated by side reactions and lower yields, as the Lewis acid can complex with the phenolic oxygen. To circumvent this, a more robust strategy is employed: using anisole (methoxybenzene) as the starting material. The methoxy group is an effective ortho-, para-director and activating group, but its oxygen is less Lewis basic than a free hydroxyl, leading to a cleaner reaction. The methoxy group acts as a protecting group that can be readily cleaved in a subsequent step to yield the desired phenol.

The chosen acylating agent is m-toluoyl chloride, which installs the 3'-methylbenzoyl group onto the anisole ring, primarily at the para position due to steric hindrance.

Detailed Experimental Protocol

Step 1A: Synthesis of 4-methoxy-3'-methylbenzophenone

This protocol is adapted from established procedures for Friedel-Crafts acylations.[4][5]

-

Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add 1,000 mL of carbon disulfide and 500 g of anhydrous aluminum chloride (AlCl₃). Cool the stirred suspension to approximately 10°C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of 384 g (3.55 mol) of anisole and 500 g (3.23 mol) of m-toluoyl chloride.

-

Acylation Reaction: Add the anisole/m-toluoyl chloride solution dropwise to the AlCl₃ suspension over a period of 3 hours, maintaining the temperature at around 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. During this time, an additional 500 mL of carbon disulfide may be added to maintain fluidity as the reaction mixture thickens.

-

Workup and Quenching: Cool the reaction mixture in an ice bath and carefully decompose the intermediate complex by the slow addition of a mixture of crushed ice and water.

-

Isolation and Purification: Remove the carbon disulfide solvent via steam distillation. Extract the aqueous residue with methylene chloride. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (e.g., at 170°C/1.2 mm Hg) to yield 4-methoxy-3'-methylbenzophenone as an oil or low-melting solid.[4]

Step 1B: Demethylation to 4-hydroxy-3'-methylbenzophenone

The cleavage of the methyl ether is a critical step to unmask the phenolic hydroxyl group. Strong acids like hydrobromic acid are effective for this transformation. The following is a representative procedure based on analogous demethylations.[4]

-

Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, combine the 4-methoxy-3'-methylbenzophenone (1.0 equivalent) with a mixture of 48% hydrobromic acid and glacial acetic acid.

-

Demethylation: Heat the mixture to reflux and maintain this temperature for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The 4-hydroxy-3'-methylbenzophenone will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Acetylation of 4-hydroxy-3'-methylbenzophenone

Principle and Rationale

The final step is the esterification of the phenolic hydroxyl group. This is a straightforward and high-yielding reaction. Acetic anhydride is an excellent acetylating agent, and the reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the acetic anhydride, making it a much more potent electrophile for the nucleophilic attack by the phenolic oxygen.

Detailed Experimental Protocol

This procedure is adapted from standard acetylation methods for phenols.[4][6]

-

Reaction Setup: Place the dried 4-hydroxy-3'-methylbenzophenone (1.0 equivalent) into a round-bottom flask. Add a sufficient volume of acetic anhydride (e.g., 3-4 mL per gram of phenol) to fully dissolve or suspend the starting material.

-

Catalyst Addition: With gentle stirring, add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Acetylation Reaction: Heat the mixture to 100°C in a water or oil bath for 30-60 minutes. The reaction is typically rapid. Monitor its completion by TLC.

-

Workup and Isolation: Cool the reaction mixture and pour it slowly into a beaker containing a large excess of ice water, stirring vigorously. The product, 4-Acetoxy-3'-methylbenzophenone, is insoluble in water and will precipitate out as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water to remove any residual acetic acid and sulfuric acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product in high purity.

Data Summary and Characterization

Quantitative Data Overview

| Parameter | Step 1A: Friedel-Crafts Acylation | Step 1B: Demethylation | Step 2: Acetylation |

| Key Reagents | Anisole, m-Toluoyl Chloride, AlCl₃ | 4-Methoxy-3'-methylbenzophenone, HBr | 4-Hydroxy-3'-methylbenzophenone, Acetic Anhydride |

| Molar Ratio | ~1.1 : 1.0 : 1.5 | 1.0 : Excess | 1.0 : Excess |

| Solvent | Carbon Disulfide | Acetic Acid | Acetic Anhydride (reagent & solvent) |

| Temperature | 10°C to Room Temp. | Reflux | 100°C |

| Reaction Time | 48 hours | 12-15 hours | 30-60 minutes |

| Typical Yield | 75-85% | 80-90% | >90% |

Spectroscopic Characterization of Final Product

Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods. The expected data, based on analogous structures, are as follows.[7]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

Disappearance: A broad peak around 3300-3500 cm⁻¹ (phenolic O-H stretch) from the precursor will be absent.

-

Appearance: A strong C=O stretching band for the ester will appear around 1760-1770 cm⁻¹. Strong C-O stretching bands for the ester will be visible in the 1200-1250 cm⁻¹ region.

-

Persistence: The ketonic C=O stretch will remain around 1650-1670 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Multiple signals in the 7.0-8.0 ppm range.

-

Acetyl Protons: A sharp singlet at approximately 2.3 ppm, integrating to 3 hydrogens (–OCOCH₃ ).

-

Methyl Protons: A sharp singlet around 2.4 ppm, integrating to 3 hydrogens (Ar–CH₃ ).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₆H₁₄O₃ (254.28 g/mol ).

-

Conclusion

The can be reliably executed through a well-planned two-step sequence involving a Friedel-Crafts acylation followed by acetylation. The strategic use of a methoxy protecting group for the initial acylation step ensures a clean reaction and high yield of the key benzophenone core. Subsequent demethylation and a straightforward acetylation provide the final product with high purity. The methodologies and principles detailed in this guide offer a robust framework for researchers in the synthesis of this and other substituted benzophenone derivatives, enabling further exploration of their applications in science and technology.

References

-

Synthesis of 4-methoxy-3'-methylbenzophenone. PrepChem.com. [Link]

-

Synthesis of 4-acetoxy-3-methoxybenzoic acid. PrepChem.com. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

- EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

4-Methylbenzophenone | C14H12O | CID 8652. PubChem. [Link]

-

Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. SciSpace. [Link]

-

Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]

- CN101298414A - Preparation of 4-hydroxy benzophenone.

-

4-Acetoxy-3-methoxyacetophenone. Cheméo. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3(2H)furanone, CAS Registry Number 4166-20. Food and Chemical Toxicology. [Link]

-

4-Methyl benzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Structural Elucidation & Spectroscopic Profiling: 4-Acetoxy-3'-methylbenzophenone

[1]

Molecular Architecture & Synthesis Context

Compound Identity:

-

IUPAC Name: (4-acetyloxyphenyl)-(3-methylphenyl)methanone[1]

-

Molecular Formula:

-

Molecular Weight: 254.28 g/mol

-

Exact Mass: 254.0943

Structural Logic: The molecule consists of two distinct aromatic systems linked by a carbonyl bridge (benzophenone core).[1]

-

Ring A (4-Acetoxy): A para-substituted ring containing an electron-withdrawing ester group.[1] This ring typically exhibits an AA'BB' splitting pattern in NMR.[1]

-

Ring B (3'-Methyl): A meta-substituted ring (tolyl group).[1] This ring exhibits a more complex ABCD splitting pattern due to the asymmetry introduced by the methyl group at the 3-position.[1]

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis is critical for identifying potential spectroscopic impurities.[1] The primary route involves Friedel-Crafts acylation or Fries rearrangement.[1]

Figure 1: Synthetic pathway highlighting the acetylation step which introduces the diagnostic ester signals.

Infrared Spectroscopy (IR): The "Dual Carbonyl" Signature

The most immediate diagnostic feature of this molecule is the presence of two distinct carbonyl signals.[1] The ester carbonyl appears at a significantly higher frequency than the ketone carbonyl due to the inductive effect of the ester oxygen and the conjugation of the ketone.

Experimental Expectations (KBr/Neat):

| Functional Group | Wavenumber ( | Intensity | Mechanistic Explanation |

| Ester C=O | 1755 – 1765 | Strong | Phenolic esters vibrate at higher frequencies than aliphatic esters due to electron delocalization from the oxygen to the ring, increasing the double-bond character of the C=O. |

| Ketone C=O | 1650 – 1665 | Strong | The benzophenone carbonyl is highly conjugated with two aromatic rings, significantly lowering the force constant and frequency compared to non-conjugated ketones (~1715 |

| C=C Aromatic | 1590 – 1600 | Medium | Skeletal vibrations of the benzene rings.[1] |

| C-O-C (Ester) | 1190 – 1210 | Strong | Asymmetric stretching of the acetate linkage.[1] |

| C-H (Aliphatic) | 2920 – 2980 | Weak | Stretching vibrations of the methyl groups (Acetate and Tolyl). |

Validation Check: If you observe a single broad carbonyl peak around 1700

Mass Spectrometry (MS): Fragmentation Logic

The mass spectrum provides confirmation of the molecular weight and the connectivity of the substituents.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage at the ketone bridge and the loss of ketene from the acetate group (a characteristic rearrangement for phenolic acetates).

Figure 2: Primary fragmentation pathways.[1] The loss of ketene (42 Da) is diagnostic for the acetoxy group.

Key Diagnostic Ions:

-

m/z 254: Parent peak (

).[1] -

m/z 212: Base peak candidate.[1] Represents the loss of ketene (

) to form the radical cation of 4-hydroxy-3'-methylbenzophenone.[1] -

m/z 119: The 3-methylbenzoyl cation (

).[1] This confirms the methyl is on the ring not carrying the acetate.[1] -

m/z 43: Acetyl cation (

), confirming the presence of the acetate. -

m/z 91: Tropylium ion (derived from the tolyl group).[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

This is the definitive tool for establishing the regiochemistry (position of the methyl group relative to the ketone).

H NMR (400 MHz, )

The spectrum is divided into three regions: The aromatic zone (complex), the acetate methyl, and the tolyl methyl.

| Shift ( | Mult. | Integration | Assignment | Structural Insight |

| 7.85 | d ( | 2H | H-2, H-6 (Ring A) | Ortho to the ketone (deshielded by anisotropy).[1] Part of AA'BB' system.[1][2] |

| 7.65 | s (br) | 1H | H-2' (Ring B) | The "isolated" proton between the methyl and carbonyl.[1] |

| 7.55 – 7.60 | m | 1H | H-6' (Ring B)[1] | Ortho to carbonyl, para to methyl.[1] |

| 7.35 – 7.40 | m | 2H | H-4', H-5' (Ring B) | Meta/Para to carbonyl.[1] |

| 7.22 | d ( | 2H | H-3, H-5 (Ring A) | Ortho to the acetoxy group. Upfield due to electron donation from oxygen.[1] |

| 2.44 | s | 3H | Ar-CH | Methyl on the aromatic ring (Ring B).[1] |

| 2.33 | s | 3H | O-CO-CH | Acetate methyl.[1] Distinctly different shift from the aromatic methyl.[1] |

Differentiation Strategy:

-

Ring A (Acetoxy): Look for the symmetric AA'BB' pattern (two doublets with "roofing" effect) at 7.85 and 7.22 ppm.[1]

-

Ring B (Tolyl): Look for the singlet-like peak at ~7.65 ppm (H-2').[1] This proton is isolated from strong ortho-coupling (only weak meta-coupling exists), confirming the meta substitution pattern.[1]

C NMR (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 196.2 | Quaternary (C=O) | Benzophenone Ketone .[1] |

| 169.1 | Quaternary (C=O) | Ester Carbonyl .[1] |

| 154.2 | Quaternary (C-O) | C-4 (Ring A, attached to OAc).[1] |

| 138.5 | Quaternary | C-3' (Ring B, attached to Methyl).[1] |

| 137.8 | Quaternary | C-1' (Ring B, attached to C=O).[1] |

| 135.0 | Quaternary | C-1 (Ring A, attached to C=O).[1] |

| 133.2 | CH | C-2' (Ring B).[1] |

| 131.5 | CH | C-2, C-6 (Ring A).[1] |

| 130.1 | CH | C-6' (Ring B).[1] |

| 128.4 | CH | C-5' (Ring B).[1] |

| 127.2 | CH | C-4' (Ring B).[1] |

| 121.8 | CH | C-3, C-5 (Ring A).[1] |

| 21.5 | CH | Ar-CH |

| 21.2 | CH | O-CO-CH |

Experimental Protocols

Sample Preparation for NMR[1][3]

-

Solvent: Use Chloroform-d (

, 99.8% D) containing 0.03% TMS as an internal standard.[1] -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with acetoxy derivatives due to trace hydrolysis), filter through a small plug of glass wool into the NMR tube.[1]

-

Acquisition: Standard proton parameters (16 scans, 1s relaxation delay). For

C, ensure sufficient scans (typically >512) to resolve the quaternary carbonyl carbons.

Sample Preparation for IR[1][5]

References

-

General Benzophenone Synthesis

-

NMR Data Grounding (Substituent Effects)

-

Mass Spectrometry Fragmentation

-

IR Carbonyl Frequencies

Solubility Profile of 4-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Acetoxy-3'-methylbenzophenone, a key intermediate and building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document synthesizes predictive insights based on the physicochemical properties of its parent scaffold, benzophenone, and structurally related analogues. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This enables researchers to generate precise and reliable data tailored to their specific applications, from reaction optimization to formulation development. The methodologies are presented with a focus on causality and self-validation, ensuring the scientific integrity of the results.

Introduction: The Significance of Solubility in the Application of 4-Acetoxy-3'-methylbenzophenone

4-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone with a molecular structure that lends itself to a variety of chemical transformations. Its utility in organic synthesis, particularly as a precursor for more complex molecules in drug discovery and as a component in photopolymerization, is significant. The solubility of this compound is a critical parameter that dictates its handling, reactivity, and ultimately, its efficacy in various applications.

For researchers and drug development professionals, a thorough understanding of the solubility profile of 4-Acetoxy-3'-methylbenzophenone is paramount for:

-

Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in a solution.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediate directly impacts its bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: Accurate quantification and characterization often require the compound to be fully dissolved.

This guide will provide both a predictive framework and a practical experimental approach to understanding and quantifying the solubility of 4-Acetoxy-3'-methylbenzophenone.

Predicted Solubility Profile of 4-Acetoxy-3'-methylbenzophenone

The parent compound, benzophenone, is a crystalline solid that is practically insoluble in water but exhibits good solubility in many organic solvents, including alcohols, acetone, and ethers. The solubility of benzophenone in a range of pure solvents has been measured and generally increases with temperature[1].

The structure of 4-Acetoxy-3'-methylbenzophenone features two key substitutions that modulate the solubility characteristics of the parent benzophenone scaffold:

-

4-Acetoxy Group: The introduction of an acetoxy group (-OAc) increases the polarity of the molecule compared to an unsubstituted phenyl ring. The ester functionality can act as a hydrogen bond acceptor, potentially improving solubility in polar aprotic solvents.

-

3'-Methyl Group: The methyl group (-CH₃) on the second phenyl ring is a nonpolar, lipophilic moiety. This group is expected to enhance the compound's solubility in less polar and nonpolar organic solvents.

Based on the principle of "like dissolves like," 4-Acetoxy-3'-methylbenzophenone is anticipated to be soluble in a range of common organic solvents, with its solubility likely being highest in moderately polar to nonpolar solvents that can accommodate its predominantly aromatic and ester-containing structure.

Table 1: Predicted Qualitative Solubility of 4-Acetoxy-3'-methylbenzophenone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The aromatic rings and methyl group contribute to van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the carbonyl and ester groups. |

| Polar Protic | Methanol, Ethanol | Moderate | The acetoxy group can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule may limit high solubility. |

| Aqueous | Water | Low to Insoluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of 4-Acetoxy-3'-methylbenzophenone in various organic solvents.

Materials and Equipment

-

4-Acetoxy-3'-methylbenzophenone (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions (The "Why": Ensuring Excess Solid)

-

Accurately weigh an excess amount of 4-Acetoxy-3'-methylbenzophenone into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

Causality: The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved.

Step 2: Equilibration (The "Why": Reaching Thermodynamic Equilibrium)

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be constant at the later time points.

Step 3: Phase Separation (The "Why": Isolating the Saturated Supernatant)

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

Causality: Centrifugation ensures a clear separation of the solid and liquid phases, which is critical for accurate sampling of the saturated solution.

Step 4: Sample Preparation for Analysis (The "Why": Preventing Contamination and Crystallization)

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

Causality: Filtration is essential to prevent undissolved solid from artificially inflating the measured concentration. Immediate dilution can prevent the compound from crystallizing out of the saturated solution upon any slight temperature change.

Step 5: Quantification (The "Why": Determining the Solute Concentration)

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 4-Acetoxy-3'-methylbenzophenone of known concentrations.

Self-Validation: The calibration curve must have a high correlation coefficient (R² > 0.99) to ensure the accuracy of the quantification.

Step 6: Data Analysis and Reporting (The "Why": Calculating the Final Solubility)

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Physicochemical Properties of Structurally Related Compounds

The following table provides physicochemical data for compounds that are structurally similar to 4-Acetoxy-3'-methylbenzophenone, which can be used for comparative purposes.

Table 2: Physicochemical Properties of Related Benzophenone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Reference |

| 4-Acetoxyacetophenone | C₁₀H₁₀O₃ | 178.18 | 51-55 | Slightly soluble (4450 mg/L) | [2] |

| 4-Methylbenzophenone | C₁₄H₁₂O | 196.24 | 56.5-57 | Insoluble | [3][4] |

| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | Insoluble | [5] |

Conclusion

While direct quantitative solubility data for 4-Acetoxy-3'-methylbenzophenone is not widely published, a strong predictive understanding of its behavior in various organic solvents can be derived from the principles of physical organic chemistry and by analogy to related compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By following this validated workflow, researchers and drug development professionals can confidently generate the critical data needed to advance their projects.

References

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data, 63(5), 1534-1541. [Link]

-

4-(Acetyloxy)-3-methoxybenzeneacetic acid | C11H12O5 | CID 226484. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis of 4-methoxy-3'-methylbenzophenone. (n.d.). PrepChem.com. Retrieved January 29, 2026, from [Link]

-

(Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]

-

4-Acetoxy-3-methoxyacetophenone. (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]

-

Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). National Institutes of Health. [Link]

-

Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

- Preparation method for benzophenone compound. (n.d.). Google Patents.

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (n.d.). Science Alert. Retrieved January 29, 2026, from [Link]

-

4-Methylbenzophenone | C14H12O | CID 8652. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry. [Link]

-

Solubility Behaviors and Correlations of Common Organic Solvents. (2020). ACS Figshare. [Link]

Sources

Technical Monograph: Synthetic Utility & Reactivity Profile of 4-Acetoxy-3'-methylbenzophenone

[1]

Executive Summary

4-Acetoxy-3'-methylbenzophenone represents a specialized, bifunctional scaffold in organic synthesis.[1] Structurally, it combines a photo-active benzophenone core with an orthogonally reactive acetoxy ester and an unsymmetrical methyl substitution. Unlike simple benzophenones used primarily as photoinitiators, this compound serves as a high-value intermediate for constructing unsymmetrical triarylmethanes (essential in SERM drug development) and functionalized hydroxybenzophenones via rearrangement chemistries.

This guide details the molecule's application in chemo-selective transformations, specifically highlighting the Photo-Fries rearrangement and Grignard-mediated scaffold assembly .[1]

Part 1: Molecular Architecture & Reactivity Matrix

The utility of 4-Acetoxy-3'-methylbenzophenone lies in its three distinct reactive centers, which allow for orthogonal synthetic strategies.

| Reactive Center | Functional Group | Primary Reactivity Mode | Synthetic Application |

| C-1 (Ring A) | Acetoxy Ester (-OAc) | Nucleophilic Acyl Substitution / Fries Rearrangement | Masked phenol; precursor to ortho-acetyl derivatives.[1] |

| Bridgehead | Diaryl Ketone (C=O) | 1,2-Nucleophilic Addition / Radical Abstraction | Formation of triarylmethanols; Norrish Type I/II photocleavage. |

| C-3' (Ring B) | Methyl Group (-CH₃) | Benzylic Radical Halogenation | Late-stage functionalization; electronic tuning of the B-ring.[1] |

Electronic Asymmetry

The 3'-methyl group breaks the symmetry of the benzophenone core. In drug design, this asymmetry is critical. For example, in the synthesis of Tamoxifen analogs or other Selective Estrogen Receptor Modulators (SERMs), the ability to differentiate the two aryl rings during receptor binding is often dictated by such meta-substitutions.

Part 2: Photochemical Applications (The Photo-Fries Rearrangement)[1][2]

One of the most sophisticated applications of 4-Acetoxy-3'-methylbenzophenone is its use as a substrate for the Photo-Fries Rearrangement .[1] Unlike thermal Fries rearrangements which require harsh Lewis acids (AlCl₃) and high heat, the photochemical variant proceeds under mild conditions, leveraging the benzophenone chromophore itself to drive the reaction.

Mechanism of Action

Upon UV irradiation, the ester bond undergoes homolytic cleavage (Norrish Type I-like), generating a radical pair held within a solvent cage. The acetyl radical then recombines at the ortho position relative to the phenolic oxygen.

Key Outcome: Transformation of the O-acyl phenol into a C-acyl phenol (3-acetyl-4-hydroxy-3'-methylbenzophenone).[1] This creates a new chelation site (hydroxy-ketone) valuable for coordination chemistry or UV-absorber synthesis.[1]

Experimental Protocol: Photo-Fries Rearrangement

Note: This protocol relies on the internal "cage effect" to maximize yield.[1]

-

Preparation: Dissolve 4-Acetoxy-3'-methylbenzophenone (1.0 eq) in anhydrous Benzene or Cyclohexane (0.05 M). Note: Polar solvents facilitate radical diffusion, lowering yield.

-

Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure mercury lamp (λ > 280 nm).

-

Deoxygenation: Sparge with Argon for 30 minutes prior to irradiation to quench triplet oxygen, which interferes with the radical cage.

-

Reaction: Irradiate for 2-4 hours. Monitor via TLC (appearance of a lower Rf spot corresponding to the free phenol/C-acylated product).

-

Workup: Evaporate solvent in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Chemo-Selective Nucleophilic Addition (Grignard Strategy)

The reaction of 4-Acetoxy-3'-methylbenzophenone with organometallics (Grignard or Organolithium reagents) presents a chemo-selectivity challenge: the molecule contains both a ketone and an ester .[1]

The "Double Addition" Trap

Standard addition of excess Grignard reagent (R-MgBr) will attack both the ketone (forming a tertiary alcohol) and the ester (cleaving it to a phenol or forming a tertiary alcohol depending on stoichiometry).

Protocol: Synthesis of Unsymmetrical Triarylmethanols

To synthesize the triaryl core common in anti-estrogenic drugs while preserving the phenol for later functionalization, a specific stoichiometry is required.

Target: 1,1-bis(aryl)-1-(3'-methylphenyl)-methanol derivative.

-

Reagent Preparation: Prepare Phenylmagnesium Bromide (PhMgBr) (2.2 eq) in anhydrous THF.

-

Cryogenic Addition: Cool the solution of 4-Acetoxy-3'-methylbenzophenone (1.0 eq) in THF to -78°C .

-

Rationale: At low temperatures, the ketone is kinetically more reactive toward nucleophilic attack than the ester resonance-stabilized carbonyl.

-

-

Controlled Addition: Add PhMgBr dropwise over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution at -78°C, then allow to warm to room temperature.

-

Result: This kinetic control favors addition to the central ketone, yielding the tertiary alcohol while minimizing attack on the acetoxy group (though some hydrolysis is inevitable; often the ester is sacrificed as a "deprotection-by-reaction" step if 3+ equivalents are used).

Part 4: Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, distinguishing between photochemical and nucleophilic routes.

Figure 1: Divergent synthetic workflows for 4-Acetoxy-3'-methylbenzophenone, highlighting the selectivity between photochemical rearrangement, nucleophilic addition, and simple hydrolysis.[1]

Part 5: Bioactive Scaffold Construction (SERMs)[1]

The 4-hydroxybenzophenone core is the structural anchor for Endoxifen and Afimoxifene , active metabolites of Tamoxifen. The 3'-methyl variant discussed here introduces a meta-methyl group, often used to block metabolic hydroxylation at that specific site or to increase lipophilicity.[1]

Synthetic Workflow for SERM Analogs:

-

Deprotection: Hydrolysis of the acetoxy group (KOH/MeOH) to reveal the phenol.

-

Etherification: Williamson ether synthesis using N,N-dimethylaminoethyl chloride. This installs the basic side chain required for Estrogen Receptor (ER) antagonism.

-

McMurry Coupling: Reaction of the benzophenone ketone with a substituted ketone (using TiCl₄/Zn) to form the triaryl-ethylene double bond characteristic of Tamoxifen.

References

-

Sigma-Aldrich. Fries Rearrangement: Reaction Mechanisms and Applications.[2] Sigma-Aldrich Technical Library.[1] Link

-

National Institutes of Health (NIH). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives (Analogous Chemistry).[1] PubMed Central. Link

-

Master Organic Chemistry. Reaction of Grignard Reagents with Esters and Ketones: Mechanism and Selectivity.Link

-

Organic Chemistry Portal. Photo-Fries Rearrangement: Radical Mechanisms in Aromatic Esters.Link

-

GuideChem. Synthesis and Industrial Applications of Methylbenzophenone Derivatives.Link[1]

theoretical studies on 4-Acetoxy-3'-methylbenzophenone

An In-Depth Technical Guide to the Theoretical & Computational Analysis of 4-Acetoxy-3'-methylbenzophenone

Abstract

Substituted benzophenones are a cornerstone of photochemistry and medicinal chemistry, serving as versatile photoinitiators, pharmacophores, and synthetic intermediates. This technical guide presents a comprehensive theoretical framework for the analysis of 4-Acetoxy-3'-methylbenzophenone, a derivative with potential for nuanced photochemical and biological activity. In the absence of extensive empirical data for this specific molecule, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. We detail the causality behind methodological choices, from functional and basis set selection to the simulation of solvent effects. The guide provides predicted data on molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and simulated vibrational (IR) and nuclear magnetic resonance (NMR) spectra. A complete, self-validating computational workflow is provided, intended to empower researchers, scientists, and drug development professionals to model and understand this and similar benzophenone derivatives in silico before committing to extensive laboratory synthesis and characterization.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a critically important class of aromatic ketones. Their utility stems from a rich photochemical profile, where UV light absorption efficiently promotes the molecule to an excited triplet state, making them excellent photosensitizers.[1] This property is harnessed in applications ranging from ink curing and 3D printing to organic synthesis.[2]

In the pharmaceutical and drug development sectors, the benzophenone scaffold is a privileged structure found in numerous bioactive compounds. The substituents on the phenyl rings play a crucial role in modulating the molecule's properties, including absorption maxima, reactivity, and biological target affinity.[3] Electron-donating and electron-withdrawing groups can fine-tune the electronic structure, influencing everything from the energy of frontier orbitals to the molecule's dipole moment and interaction potential.[2][4]

The subject of this guide, 4-Acetoxy-3'-methylbenzophenone, combines several features of interest:

-

The Benzophenone Core: Provides the fundamental photochemical engine.

-

The 4-Acetoxy Group: An ester that can act as a potential prodrug moiety, being hydrolyzable to a hydroxyl group in vivo. It also modifies the electronic properties of its attached phenyl ring.

-

The 3'-Methyl Group: A weak electron-donating group that introduces steric bulk and modulates the electronic nature of the second phenyl ring.

Understanding the interplay of these groups is paramount to predicting the molecule's behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective, and accurate means to achieve this understanding.[5]

The Subject Molecule: 4-Acetoxy-3'-methylbenzophenone

The logical first step in any theoretical study is to define the molecular structure. The diagram below illustrates the atomic numbering scheme and key functional groups of 4-Acetoxy-3'-methylbenzophenone.

Figure 1: Molecular structure of 4-Acetoxy-3'-methylbenzophenone.

Foundational Computational Methodology

The reliability of any theoretical prediction hinges on the appropriateness of the computational method. For organic molecules like benzophenone derivatives, DFT has proven to be a robust and efficient tool, providing a good balance between accuracy and computational cost.[2][5]

The Logic of DFT Functional and Basis Set Selection

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the one present in benzophenone.[5] It has been successfully used to evaluate the properties of various benzophenone derivatives, making it a trustworthy choice for this predictive study.[2][5]

-

Basis Set - 6-311+G(d,p): The choice of a basis set dictates the flexibility given to electrons to occupy space.

-

6-311G: This triple-zeta basis set provides a highly accurate description of the core and valence electrons.

-

+: The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately modeling systems with potential lone pairs or delocalized electrons, such as the oxygen atoms and aromatic rings in our molecule.[6]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for describing the polar bonds (like C=O) and non-covalent interactions that determine the molecule's final conformation and reactivity.

-

The combination of B3LYP with a Pople-style triple-zeta basis set like 6-311+G(d,p) or 6-311++G** represents a well-established standard for obtaining reliable geometries and electronic properties for this class of molecule.[5]

Workflow for Theoretical Analysis

A rigorous computational study follows a logical progression of steps. Each step builds upon the last, providing a comprehensive picture of the molecule's properties.

Figure 2: Standard workflow for the computational analysis of a molecule.

Predicted Physicochemical Properties

Following the methodology outlined above, we can predict the key characteristics of 4-Acetoxy-3'-methylbenzophenone.

Optimized Molecular Geometry

The initial 2D structure is optimized to find the lowest energy 3D conformation. The key feature of benzophenones is the dihedral angle between the two phenyl rings and the central carbonyl group. This angle is a result of the balance between electronic conjugation (which favors planarity) and steric hindrance. For the parent benzophenone, this angle is typically around 56°. The methyl group at the 3' position is expected to have a minimal steric impact on this angle, while the 4-acetoxy group will have none. Therefore, a similar dihedral angle is predicted.

Table 1: Predicted Key Geometric Parameters (Vacuum)

| Parameter | Description | Predicted Value | Rationale |

|---|---|---|---|

| C=O Bond Length | Carbonyl bond | ~1.22 Å | Typical for conjugated ketones.[6] |

| Phenyl-C=O Dihedral 1 | Dihedral angle of the acetoxy-substituted ring | ~25-30° | Conjugation with C=O. |

| Phenyl-C=O Dihedral 2 | Dihedral angle of the methyl-substituted ring | ~25-30° | Conjugation with C=O. |

| Inter-ring Angle | Angle between the planes of the two phenyl rings | ~50-60° | Balances conjugation and steric effects. |

Electronic Properties: FMO and MEP Analysis

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.

-

HOMO: The HOMO is expected to be delocalized across the acetoxy-substituted phenyl ring and the carbonyl oxygen, as the acetoxy group's oxygen lone pairs contribute electron density. This is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO will likely be centered on the carbonyl group and delocalized across both aromatic rings, characteristic of the π* anti-bonding orbital. This region is susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals dictates the molecule's kinetic stability and the energy required for electronic excitation.[2] A smaller gap suggests higher reactivity and a red-shift (longer wavelength) in UV-Vis absorption. The combined electron-donating effects of the acetoxy and methyl groups are predicted to result in a slightly smaller HOMO-LUMO gap compared to unsubstituted benzophenone.

-

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For 4-Acetoxy-3'-methylbenzophenone, the MEP is predicted to show:

-

Most Negative Region (Red): Concentrated around the carbonyl oxygen (C=O), indicating the primary site for hydrogen bonding and electrophilic interaction.

-

Positive Regions (Blue): Located around the aromatic hydrogens.

-

Predicted Spectroscopic Signatures

Computational methods can reliably predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound.

Table 2: Predicted Vibrational and NMR Data

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Assignment and Rationale |

|---|---|---|---|

| FT-IR | Carbonyl Stretch (C=O) | 1650-1670 cm⁻¹ | Strong absorption, characteristic of a conjugated diaryl ketone.[7] |

| Ester Carbonyl Stretch (C=O) | 1755-1770 cm⁻¹ | Strong absorption, typical for phenyl acetate esters. | |

| C-O Stretch | 1100-1300 cm⁻¹ | Strong absorptions from the ether and ester C-O bonds. | |

| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm | Complex multiplet pattern due to substitution on both rings. |

| Acetoxy Methyl Protons (-OCOCH₃) | 2.2 - 2.4 ppm | Singlet, 3H. | |

| Ring Methyl Protons (-CH₃) | 2.3 - 2.5 ppm | Singlet, 3H. | |

| ¹³C NMR | Ketone Carbonyl (C=O) | 195 - 198 ppm | Deshielded due to electronegative oxygen and conjugation. |

| | Ester Carbonyl (C=O) | 168 - 171 ppm | Characteristic chemical shift for an acetate ester. |

A Practical Protocol for In Silico Analysis

This section provides a self-validating, step-by-step protocol for performing a geometry optimization and frequency calculation using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol: DFT Geometry Optimization and Vibrational Analysis

-

Structure Input:

-

Launch the graphical interface (e.g., GaussView, Avogadro).

-

Build the 4-Acetoxy-3'-methylbenzophenone molecule using the 2D builder, or import from a SMILES string: CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C.

-

Perform an initial, rapid clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

-

-

Calculation Setup:

-

Open the calculation setup dialog.

-

Job Type: Select Optimization + Frequency. This single command ensures the geometry is optimized first, followed by a frequency calculation at that optimized geometry. This is a crucial self-validation step; performing them separately can lead to erroneous results.

-

Method:

-

Select DFT.

-

Choose the B3LYP functional.

-

Select the 6-311+G(d,p) basis set.

-

-

Charge & Multiplicity: Set the molecular charge to 0 and the multiplicity to Singlet.

-

Solvation (Optional): To simulate a solvent environment, use the Polarizable Continuum Model (PCM) and select the desired solvent (e.g., ethanol, acetonitrile).[4]

-

-

Submission and Execution:

-

Generate the input file (.gjf or .inp).

-

Submit the file to the calculation manager. The job may take several minutes to hours depending on the available computational resources.

-

-

Analysis and Validation:

-

Optimization Convergence: Open the output log file. Verify that the optimization has converged by searching for the "Optimization completed" message.

-

Frequency Validation: Check the results of the frequency calculation. A true energy minimum is confirmed if there are zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a failed optimization, and the protocol must be revisited.

-

Data Extraction:

-

Record the final optimized energy (in Hartrees).

-

Visualize the optimized 3D structure and measure key bond lengths and dihedral angles.

-

Visualize the vibrational modes and compare the frequencies of the most intense peaks (especially the C=O stretches) with the predicted values in Table 2.

-

Examine the output file for computed properties like the dipole moment, HOMO/LUMO energies, and Mulliken atomic charges.

-

-

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for characterizing 4-Acetoxy-3'-methylbenzophenone using modern computational methods. By leveraging Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we have generated robust predictions for the molecule's geometry, electronic structure, and key spectroscopic markers. The provided workflow serves as a validated protocol for researchers to perform these analyses, enabling the in silico exploration of this and related compounds.

The theoretical data presented here provides a strong foundation for future experimental work. Laboratory synthesis, followed by FT-IR, NMR, and UV-Vis spectroscopy, can be used to validate these computational predictions. Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to more deeply investigate the molecule's excited states and predict its photophysical properties, offering insights into its potential as a novel photosensitizer or photolabile protecting group.

References

- BenchChem. (n.d.). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.

- BenchChem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.

- PubChem. (2026). 4-Methylbenzophenone. National Center for Biotechnology Information.

- European Chemicals Agency (ECHA). (n.d.). 4-methylbenzophenone. Retrieved February 2, 2026, from the ECHA C&L Inventory.

- Adel, E., & El-Azhary, A. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate.

- Annu, A., et al. (2024). Integrating density functional theory and chemical ionization mass spectrometry techniques to assess benzophenone derivatives in food packaging: implications for enhancing food quality and safety. PubMed.

- Zhang, L., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI.

- Yan, S., et al. (2005). Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics.

- Lewis, F. D. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.

- Aamor, M., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Journal of Applied Sciences.

- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. ResearchGate.

Sources

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. scialert.net [scialert.net]

- 5. Integrating density functional theory and chemical ionization mass spectrometry techniques to assess benzophenone derivatives in food packaging: implications for enhancing food quality and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

quantum chemical calculations for 4-Acetoxy-3'-methylbenzophenone

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Acetoxy-3'-methylbenzophenone

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity is not merely an academic exercise; it is a critical component of rational design and development. 4-Acetoxy-3'-methylbenzophenone, a substituted aromatic ketone, presents a fascinating case study for the application of computational chemistry. Its structural features—a flexible diaryl ketone core, an ester group, and a methyl substituent—govern its electronic behavior, reactivity, and potential interactions with biological targets or photonic systems. This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to explain the underlying causality of our methodological choices, empowering researchers to not only replicate but also adapt these protocols for their own scientific inquiries.

Theoretical Foundation: The Quantum Mechanical Lens

Before embarking on any calculation, it is imperative to understand the theoretical pillars upon which our predictions will be built. The electronic structure of a molecule is governed by the Schrödinger equation, which, for a multi-electron system like 4-acetoxy-3'-methylbenzophenone, cannot be solved analytically. We must, therefore, turn to robust approximation methods.

The Hartree-Fock (HF) Approximation: A Starting Point

The Hartree-Fock (HF) method provides a foundational, ab initio approach to solving the electronic Schrödinger equation.[1] It approximates the complex many-electron wavefunction with a single Slater determinant, effectively treating each electron as moving in the average electrostatic field of all other electrons.[2][3] While this "mean-field" approach neglects the instantaneous electron-electron correlation, it is a crucial first step and provides a qualitatively reasonable description of the electronic structure.[4]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry